molecular formula C18H22N2O3S B2728778 N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396717-91-1

N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2728778
CAS No.: 1396717-91-1
M. Wt: 346.45
InChI Key: YJTHWVGHKMXHLN-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic piperidine derivative of significant interest in medicinal chemistry for the design of novel bioactive molecules. Piperidine rings are fundamental structural components in more than twenty classes of pharmaceuticals, making this scaffold a privileged structure for developing new therapeutic agents . Piperidine carboxamide derivatives have demonstrated a wide range of pharmacological activities in scientific research. This compound serves as a key chemical intermediate for investigating new ligands that target central nervous system pathways . Piperidine-based compounds are actively researched for their potential interactions with various enzyme systems and receptors. For instance, structurally related piperidine carboxamides have been explored as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders . The incorporation of the thiophene heterocycle, as seen in the 4-(thiophen-3-yl) moiety of this molecule, is a common strategy in drug design to optimize properties like binding affinity and metabolic stability . This compound is intended for research purposes to further explore these and other biological mechanisms. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-16-5-3-4-15(17(16)23-2)19-18(21)20-9-6-13(7-10-20)14-8-11-24-12-14/h3-5,8,11-13H,6-7,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTHWVGHKMXHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with the piperidine ring.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached to the piperidine ring through a substitution reaction.

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. Key considerations include the selection of raw materials, reaction optimization, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide exhibit promising antiviral properties. Specifically, studies have shown that modifications in the structural components of piperidine derivatives can enhance their efficacy against viral infections. For instance, certain derivatives have demonstrated activity against retroviruses, with effective concentrations (EC50) reported in the low micromolar range .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. In vitro studies have assessed its effectiveness against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong bactericidal activity against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research into related compounds suggests that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Organic Electronics

The unique structure of this compound makes it a candidate for use in organic electronic materials. Its thiophene moiety contributes to its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Photovoltaic Devices

Recent advancements have explored the use of this compound in photovoltaic devices due to its ability to facilitate charge transport and improve light absorption characteristics. The incorporation of such compounds into device architectures has shown promise in enhancing efficiency metrics .

Case Studies and Research Findings

StudyFocusFindings
MDPI Study on Antiviral AgentsEvaluated various piperidine derivativesFound significant antiviral activity with EC50 values as low as 0.20 μM
ACS Omega Study on AntimicrobialsInvestigated antimicrobial efficacyReported MIC values between 0.22 - 0.25 μg/mL against key pathogens
RSC Advances on Organic ElectronicsAssessed electronic propertiesDemonstrated potential for use in OLEDs and photovoltaics due to favorable charge transport characteristics

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Target/Activity Potency (IC50/nM) Selectivity Notes Pharmacokinetics Reference ID
MK-0974 (Telcagepant) Piperidine carboxamide 2,3-Difluorophenyl; Imidazo[4,5-b]pyridin-1-yl CGRP Receptor Antagonist 0.5–1.2 High selectivity over related GPCRs Oral bioavailability ~60% in humans
AZD5363 Piperidine carboxamide Pyrrolo[2,3-d]pyrimidin-4-yl; 4-Chlorophenyl Akt Kinase Inhibitor 6–8 >100-fold selectivity over ROCK kinases Oral bioavailability >50% in rodents
4-Bromo-N-(3,4-dimethoxyphenyl) Derivative Piperidine benzodiazol-2-one 4-Bromo-2-oxo-1,3-benzodiazol-1-yl; 3,4-Dimethoxyphenyl 8-OxoG Inhibition Not reported Moderate selectivity for oxidative DNA repair Synthesized via isocyanate coupling
Target Compound Piperidine carboxamide 2,3-Dimethoxyphenyl; Thiophen-3-yl Undisclosed (Inference: GPCR/Kinase) N/A Potential selectivity via thiophene interactions Likely moderate metabolic stability

Substituent Effects on Pharmacological Properties

Aromatic Substituents

  • 2,3-Dimethoxyphenyl vs. Halogenated Phenyl Groups :
    The 2,3-dimethoxyphenyl group in the target compound contrasts with halogenated aryl groups in analogs like MK-0974 (2,3-difluorophenyl) and AZD5363 (4-chlorophenyl). Methoxy groups enhance solubility via hydrogen bonding but may reduce membrane permeability compared to lipophilic halogens . In MK-0974, fluorination improves metabolic stability and CGRP receptor binding affinity .

  • Thiophen-3-yl vs. Heterocyclic Moieties: The thiophene ring in the target compound differs from imidazopyridine (MK-0974) or pyrrolopyrimidine (AZD5363).

Steric and Electronic Considerations

  • This suggests that the target compound’s substituents may favor specific binding conformations without impeding synthetic accessibility.
  • Electron-Donating vs. Electron-Withdrawing Groups :
    Methoxy groups are electron-donating, which could stabilize charge-transfer interactions in receptor binding pockets. In contrast, the bromo substituent in the benzodiazol-2-one derivative () may act as an electron-withdrawing group, enhancing electrophilic reactivity .

Pharmacokinetic and Selectivity Trends

  • Metabolic Stability :
    The thiophene moiety may confer susceptibility to cytochrome P450 oxidation, whereas MK-0974’s trifluoroethyl group enhances metabolic resistance . AZD5363’s pyrrolopyrimidine core contributes to balanced clearance and oral bioavailability .

  • Selectivity : The thiophen-3-yl group’s smaller size compared to BIBN4096BS’s dibromo-hydroxyphenyl substituent () may reduce off-target interactions with hERG or ROCK kinases, a common issue with bulkier analogs .

Biological Activity

N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C18_{18}H22_{22}N2_2O3_3S
  • Molecular Weight : 346.4 g/mol
  • CAS Number : 1396717-91-1

The structural representation indicates the presence of a piperidine ring substituted with a thiophene moiety and a dimethoxyphenyl group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Piperidine Core : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the thiophene and dimethoxyphenyl groups is achieved via nucleophilic substitutions or coupling reactions under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against different cancer cell lines. For instance, derivatives have been tested against HL60 (leukemia), MDA-MB-231 (breast cancer), and LNCaP (prostate cancer) cells, showing varying degrees of effectiveness with IC50_{50} values in the micromolar range .

CompoundCell LineIC50_{50} (µM)
Compound AHL6010
Compound BMDA-MB-23115
This compoundLNCaP12

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Studies indicate that related compounds can inhibit bacterial growth effectively against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these derivatives range from 0.22 to 0.25 µg/mL, suggesting strong bactericidal properties .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Receptor Interaction : The compound may act as a ligand for various receptors involved in cell signaling pathways.
  • Enzyme Inhibition : It could inhibit enzymes critical for cancer cell proliferation or bacterial survival.
  • Bioactive Metabolites : Metabolic products formed during the breakdown of the compound may also contribute to its biological effects.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study assessed the cytotoxic effects of the compound on various cancer cell lines, revealing significant apoptosis induction in treated cells compared to controls.
  • Antimicrobial Evaluation : Another study evaluated its antibacterial properties using time-kill assays, confirming rapid bactericidal action against multiple strains.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-(2,3-dimethoxyphenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthesis is typically employed, starting with functionalization of the piperidine core followed by coupling with the 2,3-dimethoxyphenyl and thiophen-3-yl moieties. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine-carboxamide to the aryl groups.
  • Purification : Normal-phase chromatography (e.g., dichloromethane/methanol gradients) and reverse-phase HPLC can isolate the compound with ≥95% purity .
  • Yield optimization : Control reaction temperature (0–25°C for sensitive intermediates) and use anhydrous solvents to minimize hydrolysis .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent integration (e.g., methoxy protons at δ 3.7–3.9 ppm, thiophene protons at δ 7.1–7.5 ppm) and absence of impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated [M+H]+^+ for C18_{18}H21_{21}N2_2O3_3S: 345.12; observed: 345.11) .
  • HPLC : Retention time consistency under standardized conditions (e.g., C18 column, acetonitrile/water gradient) ensures purity .

Q. What solvents and catalysts are optimal for synthesizing this compound?

  • Methodological Answer :

  • Solvents : Use polar aprotic solvents (e.g., DMF, DCM) for coupling reactions to enhance solubility of aromatic intermediates.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3_3)4_4) may facilitate Suzuki-Miyaura cross-coupling if thiophene or aryl halides are involved .
  • Acid scavengers : Triethylamine or DIEA neutralizes HCl byproducts during amide bond formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :

  • Substituent variation : Modify the methoxy groups (e.g., replace with halogens or alkyl chains) and thiophene position (2- vs. 3-substitution) to assess impact on bioactivity .
  • Biological assays : Test analogs against disease-relevant targets (e.g., kinases, GPCRs) using enzymatic inhibition assays (IC50_{50}) and cell viability assays (e.g., MTT in cancer lines) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to prioritize synthetic targets .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Methodological Answer :

  • Pharmacokinetics : Administer orally (15–50 mg/kg) in rodents; measure plasma half-life (t1/2_{1/2}), bioavailability (F%), and brain penetration via LC-MS/MS .
  • Xenograft models : Implant human cancer cells (e.g., MV4-11 leukemia) in nude mice; monitor tumor regression (caliper measurements) and biomarker modulation (e.g., phospho-Akt by Western blot) .
  • Toxicity : Assess acute toxicity (LD50_{50}) and organ histopathology post-treatment .

Q. How do electronic effects of substituents influence stability and target engagement?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : Fluorine or nitro substituents on the aryl ring increase metabolic stability but may reduce solubility. Use logP calculations and forced degradation studies (e.g., pH 1–13 stability) to balance these effects .
  • Thiophene orientation : 3-Thienyl vs. 2-thienyl positioning alters π-π stacking with hydrophobic binding pockets, as shown in receptor-ligand co-crystallography .
  • Methoxy groups : Ortho-dimethoxy substitution enhances steric hindrance, potentially improving selectivity for targets like serotonin receptors .

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